Valtrate Hydrine B4
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Overview
Description
Valtrate Hydrine B4 is a natural compound known for its antifungal activities. It belongs to the class of terpenoids and iridoids, and is primarily derived from plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Valtrate Hydrine B4 involves the extraction of valepotriates from plant sources such as Valeriana capense. The extraction process typically uses solvents like methylene chloride, followed by separation techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound is not extensively documented. the extraction and purification processes used in laboratory settings can be scaled up for industrial applications. These processes involve the use of large-scale solvent extraction, chromatography, and crystallization techniques to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Valtrate Hydrine B4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Valtrate Hydrine B4 has several scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical behavior of iridoids and terpenoids.
Biology: Investigated for its antifungal properties and potential use in controlling fungal infections.
Medicine: Explored for its potential therapeutic effects, including antitumor activity in glioblastoma cells.
Mechanism of Action
Valtrate Hydrine B4 exerts its effects through various molecular targets and pathways. For instance, it has been shown to inhibit the PDGFRA/MEK/ERK signaling pathway, leading to antitumor activity in glioblastoma cells . Additionally, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in fungal growth .
Comparison with Similar Compounds
Similar Compounds
Acevaltrate: Another valepotriate with similar antifungal and therapeutic properties.
Didrovaltrate: Known for its sedative effects and potential medicinal applications.
Baldrinal: A related compound with distinct chemical properties and biological activities.
Uniqueness of Valtrate Hydrine B4
Its unique chemical structure allows it to interact with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic use .
Properties
Molecular Formula |
C27H40O10 |
---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
[(1S,6S,7R,7aS)-4-(acetyloxymethyl)-7-hydroxy-1,6-bis(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-7-yl]methyl 3-methylbutanoate |
InChI |
InChI=1S/C27H40O10/c1-15(2)8-22(29)35-14-27(32)21(36-23(30)9-16(3)4)11-20-19(12-33-18(7)28)13-34-26(25(20)27)37-24(31)10-17(5)6/h11,13,15-17,21,25-26,32H,8-10,12,14H2,1-7H3/t21-,25+,26-,27+/m0/s1 |
InChI Key |
NDHTVWHEZTVRJI-HVLDEAOBSA-N |
Isomeric SMILES |
CC(C)CC(=O)OC[C@]1([C@H](C=C2[C@@H]1[C@@H](OC=C2COC(=O)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O |
Canonical SMILES |
CC(C)CC(=O)OCC1(C(C=C2C1C(OC=C2COC(=O)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O |
Origin of Product |
United States |
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